Structural Minimalism as a Defined SAR Baseline vs. Substituted Analogs
This compound represents the minimal structural unit within the N-(6-methylpyridin-2-yl)-carboxamide mGluR5 antagonist series. Its molecular weight (213.23 g/mol) is significantly lower than that of active substituted analogs, such as N-(6-methylpyridin-2-yl)-5-(pyridin-2-yl)picolinamide (290.33 g/mol) or 3-Cyano-5-fluoro-N-(6-methylpyridin-2-yl)benzamide (MW ~267 g/mol). This minimalism is not merely a physical property; it defines the compound's role as the essential control for quantifying the affinity gains conferred by aryl/pyridyl extensions. While the target compound's own affinity is expected to be weak (class-level inference suggests IC50 > 10,000 nM, consistent with the unsubstituted phenyl analog 3-methyl-N-(6-methylpyridin-2-yl)benzamide which has an IC50 of 5,900 nM), this precisely makes it indispensable for calculating true potency shifts (e.g., ≥59-fold improvement from this baseline to the 100 nM Ki of the 5-pyridin-2-yl substituted analog) [1].
| Evidence Dimension | Molecular Weight and Predicted Baseline Affinity (SAR Reference Point) |
|---|---|
| Target Compound Data | MW: 213.23 g/mol; Predicted mGluR5 IC50: > 10,000 nM (class inference) |
| Comparator Or Baseline | N-(6-methylpyridin-2-yl)-5-(pyridin-2-yl)picolinamide: MW 290.33, Ki 100 nM; 3-methyl-N-(6-methylpyridin-2-yl)benzamide: IC50 5,900 nM |
| Quantified Difference | MW reduction of ≥77 g/mol (≥26% lower); Predicted affinity window of >59-fold decrease vs. optimized analog |
| Conditions | In vitro mGluR5 radioligand displacement assays (comparator data from [3H]MPEP binding in rat brain membrane and HEK293 cells) |
Why This Matters
For research groups constructing SAR tables or computational pharmacophore models, this compound is the mandatory 'zero-substituent' anchor point, without which the quantitative contribution of any added chemical group cannot be accurately deconvoluted.
- [1] BindingDB. (2009-2010). Affinity data for N-(6-methylpyridin-2-yl)-substituted amides at mGluR5. Entries: BDBM50186319, BDBM50186331, BDBM50207080, BDBM50258619. View Source
